![molecular formula C13H14N2O2S B2771393 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 441291-16-3](/img/structure/B2771393.png)
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing benzothiazole derivatives, including N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide. One common approach involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method yields benzothiazoles efficiently and is widely used .
Molecular Structure Analysis
The molecular formula of N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is C₁₃H₁₄N₂O₂S . Its structure consists of a benzothiazole core with a cyclopropane ring and a carboxamide group. The 3D representation of the molecule can be visualized using software tools .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, benzothiazoles are often synthesized through condensation reactions of 2-aminobenzenethiol with carbonyl or cyano group-containing compounds. These reactions yield various substituted benzothiazoles with functional group tolerance .
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-11-9(17-2)4-3-5-10(11)18-13(15)14-12(16)8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILZOIXNKRTKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
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